[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone
Overview
Description
Ro-0505124 is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 4 (CDK4). It is known for its high selectivity, being over 100 times more selective for CDK4 compared to cyclin-dependent kinases 1 and 2 . This compound has significant implications in the field of cancer research due to its ability to inhibit cell cycle progression.
Preparation Methods
The synthesis of Ro-0505124 involves several steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of a thiazole ring and subsequent functional group modifications . Industrial production methods are also not widely available, but it is typically produced in research laboratories under controlled conditions.
Chemical Reactions Analysis
Ro-0505124 undergoes various chemical reactions, primarily focusing on its interaction with cyclin-dependent kinase 4. The compound is stable under physiological conditions and does not readily undergo oxidation or reduction. Common reagents used in its synthesis include organic solvents, bases, and acids for pH adjustments. The major product formed from these reactions is the final Ro-0505124 compound, which is then purified and characterized .
Scientific Research Applications
Ro-0505124 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of cyclin-dependent kinase 4. In biology, it helps in understanding cell cycle regulation and the role of cyclin-dependent kinases in cell proliferation. In medicine, Ro-0505124 is being investigated for its potential use in cancer therapy, particularly in cancers where cyclin-dependent kinase 4 is overactive . Industrially, it is used in the development of new therapeutic agents and in drug discovery research .
Mechanism of Action
Ro-0505124 exerts its effects by selectively inhibiting cyclin-dependent kinase 4. This inhibition prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression from the G1 phase to the S phase. The molecular targets of Ro-0505124 include the ATP-binding site of cyclin-dependent kinase 4, which it binds to competitively, preventing ATP from binding and activating the kinase .
Comparison with Similar Compounds
Ro-0505124 is unique in its high selectivity for cyclin-dependent kinase 4 compared to other cyclin-dependent kinases. Similar compounds include palbociclib, ribociclib, and abemaciclib, which are also cyclin-dependent kinase inhibitors but have varying selectivity profiles and clinical applications. Ro-0505124 stands out due to its >100 fold selectivity for cyclin-dependent kinase 4, making it a valuable tool in research settings .
Properties
CAS No. |
443913-79-9 |
---|---|
Molecular Formula |
C23H25N5O3S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
InChI |
InChI=1S/C23H25N5O3S/c1-27-8-10-28(11-9-27)17-5-3-16(4-6-17)25-23-26-22(24)21(32-23)20(29)15-2-7-18-19(14-15)31-13-12-30-18/h2-7,14H,8-13,24H2,1H3,(H,25,26) |
InChI Key |
YGEYFDLYGXSZCP-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=CC5=C(C=C4)OCCO5)N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=CC5=C(C=C4)OCCO5)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro-0505124; Ro 0505124; Ro0505124. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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